Tridecane, 1,1'-[methylenebis(oxy)]bis-
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Overview
Description
Tridecane, 1,1’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C27H56O2 It is characterized by the presence of two tridecane chains connected by a methylene bridge through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tridecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of tridecane with formaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methylene bridge. The process can be summarized as follows:
Reactants: Tridecane and formaldehyde.
Catalyst: Acidic or basic catalyst.
Conditions: Elevated temperature and pressure.
Industrial Production Methods
Industrial production of Tridecane, 1,1’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tridecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene bridge allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tridecane, 1,1’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tridecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with molecular targets through its methylene bridge and oxygen atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Methylenebis(oxy)]bis(ethane): Similar structure but with shorter alkyl chains.
1,1’-[Methylenebis(oxy)]bis(propane): Another similar compound with different alkyl chain lengths.
Uniqueness
Tridecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its longer alkyl chains, which impart distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68975-76-8 |
---|---|
Molecular Formula |
C27H56O2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
1-(tridecoxymethoxy)tridecane |
InChI |
InChI=1S/C27H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-27-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
HUORXJRUKHMTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCOCCCCCCCCCCCCC |
Origin of Product |
United States |
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